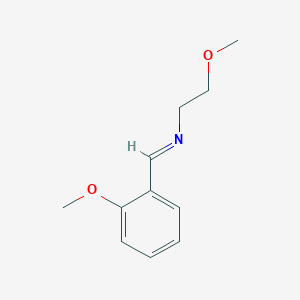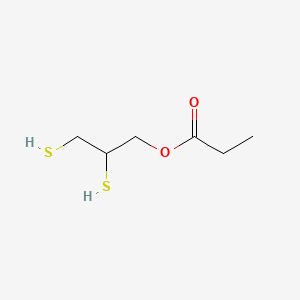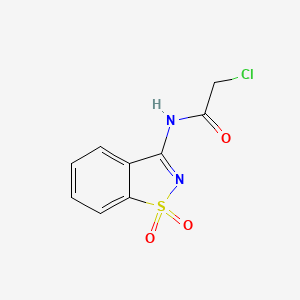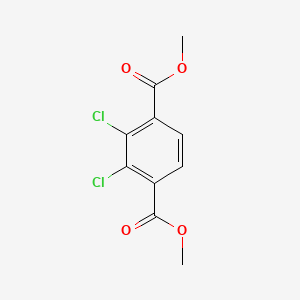
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and two ester groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3-dichloroterephthalic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 2,3-dichlorobenzene-1,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,3-dichlorobenzene-1,4-dimethanol.
Oxidation: Formation of 2,3-dichloroterephthalic acid.
科学的研究の応用
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The chlorine atoms and ester groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.
類似化合物との比較
Similar Compounds
Dimethyl terephthalate: Similar structure but lacks chlorine atoms.
Dimethyl isophthalate: Similar ester groups but different positions on the benzene ring.
Dimethyl phthalate: Similar ester groups but different substitution pattern.
Uniqueness
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is unique due to the presence of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the chlorine atoms and ester groups also contributes to its distinct properties.
特性
CAS番号 |
90767-87-6 |
|---|---|
分子式 |
C10H8Cl2O4 |
分子量 |
263.07 g/mol |
IUPAC名 |
dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,1-2H3 |
InChIキー |
PKXVXPPULUTVKW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


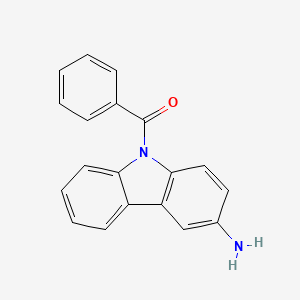
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
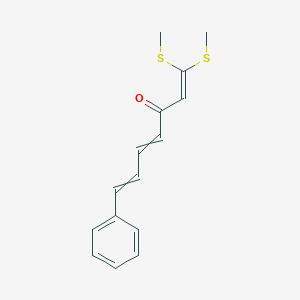

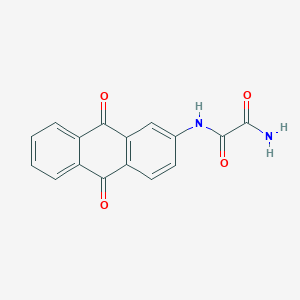
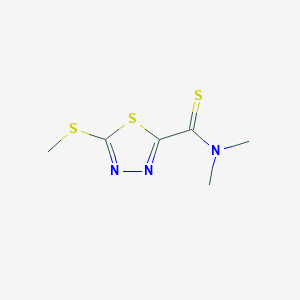
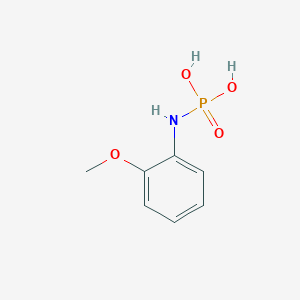
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
